molecular formula C11H13NO5 B1440964 [3-(Acetylamino)-4-methoxyphenoxy]acetic acid CAS No. 1239737-58-6

[3-(Acetylamino)-4-methoxyphenoxy]acetic acid

Cat. No.: B1440964
CAS No.: 1239737-58-6
M. Wt: 239.22 g/mol
InChI Key: ZVAFVMMGUVITSO-UHFFFAOYSA-N
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Description

[3-(Acetylamino)-4-methoxyphenoxy]acetic acid: is a synthetic organic compound with the molecular formula C11H13NO5. It is known for its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of [3-(Acetylamino)-4-methoxyphenoxy]acetic acid typically involves the reaction of 3-(acetylamino)-4-methoxyphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenated reagents, sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anti-tumor properties .

Industry:

  • Utilized in the development of new materials and chemical processes.
  • Potential applications in environmental science for the degradation of pollutants.

Comparison with Similar Compounds

    4-Phenyl-3-butenoic acid: An inhibitor of peptidylglycine alpha-amidating monooxygenase with anti-inflammatory properties.

    5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester: A more potent amidation inhibitor with anti-tumorigenic properties.

Uniqueness:

  • [3-(Acetylamino)-4-methoxyphenoxy]acetic acid is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its combination of acetylamino and methoxyphenoxy groups provides unique chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(3-acetamido-4-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-7(13)12-9-5-8(17-6-11(14)15)3-4-10(9)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAFVMMGUVITSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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